molecular formula C17H18N4OS2 B12207853 N-(4-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12207853
M. Wt: 358.5 g/mol
InChI Key: LDOOFFZFOLKEIA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a thiophen-2-yl substituent on the triazole ring and a 4-ethylphenyl group on the acetamide moiety. This compound belongs to a broader class of 1,2,4-triazol-3-yl thioacetamides, which are studied for their diverse biological activities, including insect odorant receptor (Orco) modulation , antimicrobial , and antifungal properties . Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring and an ethyl-substituted aromatic group, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4OS2/c1-3-12-6-8-13(9-7-12)18-15(22)11-24-17-20-19-16(21(17)2)14-5-4-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

LDOOFFZFOLKEIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, derivatives of triazole compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation processes.

A comparative analysis demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.011 μM for a closely related compound), indicating potent anti-inflammatory activity .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, a study screening a library of compounds identified several triazole derivatives with significant cytotoxic effects against various cancer cell lines .

Compound Cell Line IC50 (μM) Mechanism of Action
Triazole AMCF75.0Apoptosis induction
Triazole BHeLa3.5Cell cycle arrest
N-(4-Ethylphenyl) TriazoleA5497.0Inhibition of PI3K/Akt

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Signaling Modulation : It modulates several signaling pathways such as NF-kB and MAPK pathways that are crucial for inflammation and tumorigenesis.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives similar to this compound:

  • Study on COX-II Inhibition :
    • A study evaluated a series of triazole compounds for their ability to inhibit COX-II. The findings indicated that modifications on the triazole ring significantly enhanced inhibitory potency compared to traditional NSAIDs like Celecoxib .
  • Anticancer Screening :
    • Another research project screened various triazole derivatives against multiple cancer cell lines. The results showed that certain modifications led to increased selectivity and potency against specific cancer types, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Key Observations :

  • Acetamide Substituents : Ethylphenyl (target compound) vs. isopropylphenyl (OLC-12) or fluorophenyl (CAS 561295-12-3) influences lipophilicity and steric bulk, which may affect membrane permeability and target affinity.

Orco Receptor Modulation

  • VUAA1 : Acts as a pan-agonist of insect Orco receptors, with EC₅₀ values in the micromolar range .
  • OLC-12 : Shows comparable Orco agonism but with enhanced potency due to the isopropylphenyl group .
  • OLC-15: Functions as an Orco antagonist, demonstrating that minor structural changes (butylphenyl vs. ethylphenyl) can invert activity .
  • Target Compound: No direct evidence of Orco modulation. Its thiophene group may reduce affinity for insect receptors compared to pyridinyl analogs.

Antimicrobial and Antifungal Activity

  • KA-series derivatives (): Derivatives with electron-withdrawing aryl groups (e.g., nitro, chloro) exhibit MIC values <10 µg/mL against E. coli and S. aureus .
  • Triazole-thiophene hybrids (): Compounds with thiophen-2-yl groups show antifungal activity against A. niger (MIC ~25 µg/mL) .

Structure-Activity Relationships (SAR)

Triazole Substituents :

  • Pyridinyl groups (VUAA1, OLC-12) enhance Orco receptor interactions via π-π stacking or hydrogen bonding .
  • Thiophen-2-yl (target compound) may favor antifungal activity by increasing lipophilicity and membrane penetration .

Acetamide Substituents: Bulky groups (isopropylphenyl in OLC-12) improve Orco agonist potency . Electron-withdrawing groups (e.g., nitro in KA-series) boost antimicrobial activity .

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